molecular formula C22H24N4O3 B10983519 N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide

N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10983519
M. Wt: 392.5 g/mol
InChI Key: YBRJRUPGSCMNLQ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-acetamide , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide involves coupling tryptamine (1) with ibuprofen (2) via an amide bond formation. Here’s how it’s done:

    Reaction: The reaction occurs between tryptamine and ibuprofen using as a “dehydrating” reagent.

    Mechanism: DCC reacts with the carboxyl group of ibuprofen, producing an activated acylating agent. This agent then reacts with the amino group of tryptamine to form the desired amide bond.

Chemical Reactions Analysis

    Reactions: N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: The products formed depend on the specific reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated forms.

Scientific Research Applications

N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide finds applications in:

    Chemistry: As a versatile building block for drug synthesis.

    Biology: Studying cellular processes and receptor interactions.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide is unique, similar compounds include:

    N-(2-(1H-indol-3-yl)ethyl)-acetamide: (structural isomer)

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C22H24N4O3/c27-21(23-10-9-17-15-24-20-4-2-1-3-19(17)20)16-5-7-18(8-6-16)25-22(28)26-11-13-29-14-12-26/h1-8,15,24H,9-14H2,(H,23,27)(H,25,28)

InChI Key

YBRJRUPGSCMNLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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